molecular formula C24H22N4O3 B2732733 7-methoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzofuran-2-carboxamide CAS No. 1209143-78-1

7-methoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzofuran-2-carboxamide

Cat. No.: B2732733
CAS No.: 1209143-78-1
M. Wt: 414.465
InChI Key: PLDGVWYBXHKIDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives synthesized for their neuroprotective and antioxidant properties. The core structure consists of a benzofuran scaffold with a methoxy group at position 7 and a carboxamide linkage to a substituted phenyl group. In this derivative, the phenyl ring is functionalized with a pyridazine moiety bearing a pyrrolidin-1-yl substituent at position 4. The synthesis typically begins with 7-methoxy-2-benzofuran-carboxylic acid, which undergoes coupling with aryl amines (e.g., 4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)aniline) using reagents like 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) .

Properties

IUPAC Name

7-methoxy-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3/c1-30-20-6-4-5-17-15-21(31-23(17)20)24(29)25-18-9-7-16(8-10-18)19-11-12-22(27-26-19)28-13-2-3-14-28/h4-12,15H,2-3,13-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDGVWYBXHKIDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=C(C=C3)C4=NN=C(C=C4)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Benzofuran Core

  • 7-Methoxy vs. 7-Chloro Substituents :
    A structurally similar compound, 7-chloro-N-pyridin-2-yl-1-benzofuran-2-carboxamide (CAS 931618-00-7), replaces the methoxy group with a chlorine atom at position 5. The electron-withdrawing chlorine may reduce antioxidant efficacy compared to the electron-donating methoxy group, which enhances radical scavenging capacity in benzofuran derivatives .

Heterocyclic Modifications on the Phenyl Ring

  • Pyridazine vs. Triazolo-Pyridazine: The compound 7-methoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzofuran-2-carboxamide () incorporates a triazolo-pyridazine ring instead of the pyrrolidin-1-yl pyridazine.
  • Pyrrolidin-1-yl vs. Morpholino Substituents: In N,2-dimethyl-6-(7-(2-morpholinoethoxy)quinolin-4-yloxy)-2H-indazole-3-carboxamide (), the morpholino group replaces pyrrolidin-1-yl.

Bioactivity Comparison

Antioxidant Activity

Studies on 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides (e.g., derivatives 1a–r in ) demonstrate that electron-donating groups (e.g., methoxy) at position 7 correlate with higher radical scavenging activity in DPPH and ABTS assays compared to halogenated analogs . For instance, compounds with methoxy groups showed IC50 values 2–3 times lower (more potent) than chloro-substituted counterparts .

Neuroprotective Effects

The pyrrolidin-1-yl pyridazine moiety in the target compound may enhance binding to acetylcholine esterase (AChE) or NMDA receptors compared to thiophene-containing analogs (e.g., ). Pyrrolidine’s secondary amine group can participate in cation-π interactions, a feature absent in morpholino or triazolo derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.